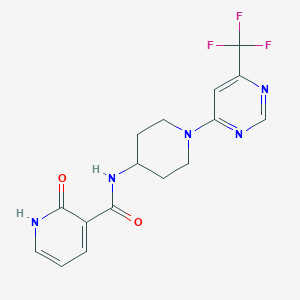

2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

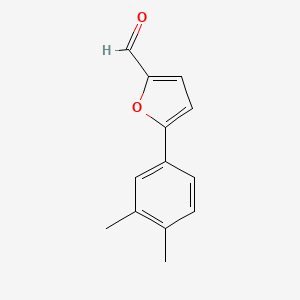

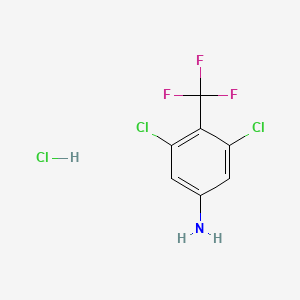

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its molecular structure and the presence of various functional groups . Unfortunately, specific details about these properties are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis and Anti-Fibrotic Activity

A study focused on the synthesis of novel heterocyclic compounds, including derivatives of pyrimidine, which exhibit a wide range of pharmacological activities. These compounds were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells. The research identified compounds with significant anti-fibrotic activities, which could be potential candidates for novel anti-fibrotic drugs. This suggests the chemical's utility in the synthesis of compounds with promising biological activities (Gu et al., 2020).

Antibacterial Activity

Another application involves the synthesis of a series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from similar nicotinamide derivatives. These compounds were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria, with certain derivatives showing significant antibacterial properties. This highlights the compound's role in developing new antibacterial agents (Bheemanapalli et al., 2008).

Metabolic Studies

Research on the metabolic fate of nicotinamide in higher plants has shown that it is used for pyridine nucleotide synthesis, indicating its role in plant metabolism and possibly in agricultural applications to enhance plant health or productivity (Matsui et al., 2007).

Chemical Synthesis and Crystal Structure Analysis

Studies also delve into the synthesis of complex pyridine derivatives and their crystal structure analysis. For example, research on paliperidonium nitrate provided insights into the molecular salt's structure, indicating the potential for studying molecular interactions and crystal engineering (Ge & Luo, 2012).

Antioxidant Properties for Age-Related Diseases

Derivatives of the compound have been synthesized to include free radical scavenger and chelating groups, indicating their potential as multifunctional antioxidants for the treatment of age-related diseases. This underscores the compound's relevance in medicinal chemistry for developing treatments for diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Propiedades

IUPAC Name |

2-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O2/c17-16(18,19)12-8-13(22-9-21-12)24-6-3-10(4-7-24)23-15(26)11-2-1-5-20-14(11)25/h1-2,5,8-10H,3-4,6-7H2,(H,20,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNJSDVUNJVEOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CNC2=O)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2751940.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)

![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2751955.png)

![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)